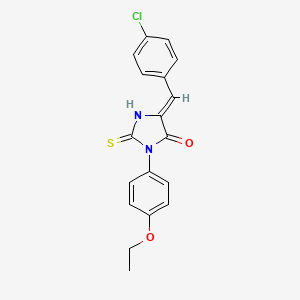![molecular formula C21H15N3O2S2 B5916226 N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5916226.png)
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide, commonly known as BFA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BFA is a member of the acrylamide family of compounds, which are widely used in industry and research.
作用機序
BFA works by inhibiting the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling and growth. By inhibiting PKC, BFA disrupts the signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, BFA has been found to have a number of other biochemical and physiological effects. BFA has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. BFA has also been found to have anti-angiogenic properties, meaning that it can prevent the growth of new blood vessels, which is necessary for tumor growth.
実験室実験の利点と制限
One of the main advantages of BFA is its specificity for PKC. Unlike other compounds that inhibit PKC, BFA does not affect other enzymes or signaling pathways. This makes it a valuable tool for studying the role of PKC in various biological processes. However, one of the limitations of BFA is its toxicity. BFA can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on BFA. One area of interest is in the development of BFA analogs, which could have improved anti-cancer properties and reduced toxicity. Another area of interest is in the use of BFA in combination with other anti-cancer drugs, which could enhance its effectiveness. Finally, there is interest in exploring the potential applications of BFA in other fields, such as immunology and neuroscience.
Conclusion:
In conclusion, N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide is a synthetic compound with potential applications in scientific research. Its specificity for PKC and anti-cancer properties make it a valuable tool for studying the role of PKC in various biological processes. While its toxicity can limit its use in certain experiments, there are a number of future directions for research on BFA, including the development of analogs and exploring its potential applications in other fields.
合成法
BFA can be synthesized using a variety of methods, including the reaction of 3-(1,3-benzothiazol-2-yl)aniline with carbon disulfide and chloroacetic acid, followed by coupling with 3-(2-furyl)acryloyl chloride. The resulting product is purified by recrystallization.
科学的研究の応用
BFA has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. BFA has been found to have anti-cancer properties, and has been shown to induce apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
(E)-N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S2/c25-19(11-10-16-7-4-12-26-16)24-21(27)22-15-6-3-5-14(13-15)20-23-17-8-1-2-9-18(17)28-20/h1-13H,(H2,22,24,25,27)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCVMCGWEOGERT-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916155.png)

![{4-bromo-2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5916169.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916182.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916198.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916202.png)
![5-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916214.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5916225.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916229.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916235.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916238.png)
![5-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916241.png)
![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916249.png)